(2S)-2-piperazin-1-ylpropan-1-ol is a chiral compound featuring a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design due to its ability to interact with biological targets.
(2S)-2-piperazin-1-ylpropan-1-ol can be synthesized through various chemical methods, often involving piperazine derivatives. It falls under the classification of amines and alcohols, specifically as a secondary amine due to the presence of the piperazine moiety and an alcohol functional group.
The synthesis of (2S)-2-piperazin-1-ylpropan-1-ol typically involves several key steps:
For example, one method involves treating piperazine with an appropriate alkyl halide under basic conditions, followed by reduction to yield the desired alcohol derivative .
The molecular formula for (2S)-2-piperazin-1-ylpropan-1-ol is . The compound exhibits chirality at the carbon atom adjacent to the hydroxyl group, leading to distinct stereoisomers.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
(2S)-2-piperazin-1-ylpropan-1-ol can participate in various chemical reactions:
These reactions are crucial for developing derivatives that may exhibit improved pharmacological properties .
The mechanism of action for (2S)-2-piperazin-1-ylpropan-1-ol primarily revolves around its interaction with neurotransmitter receptors or enzymes. Its ability to mimic natural substrates allows it to modulate various biological pathways:
Quantitative structure–activity relationship (QSAR) studies often guide the optimization of such compounds for desired biological effects .
(2S)-2-piperazin-1-ylpropan-1-ol exhibits several notable physical properties:
These properties are essential for predicting the compound's behavior in biological environments and its pharmacokinetic profile .
The applications of (2S)-2-piperazin-1-ylpropan-1-ol are diverse:
Piperazine (1,4-diazacyclohexane) is a fundamental heterocyclic scaffold in drug design, characterized by two nitrogen atoms at positions 1 and 4. This moiety enhances pharmacokinetic properties by improving water solubility through protonation of its nitrogen atoms (pKa ~9.5), thereby increasing bioavailability. Its symmetrical yet adaptable ring adopts chair and boat conformations, enabling optimal spatial positioning of substituents for target binding [1] [7]. Analysis of FDA-approved drugs (2011–2023) reveals piperazine in 40+ therapeutics spanning oncology, neuroscience, and infectious diseases. Key structural derivatives include:
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Therapeutic Area | Drug Example(s) | Key Structural Feature | Target |
---|---|---|---|
Oncology | Palbociclib, Ribociclib | N1-Pyrimidyl, N2-Alkyl chain | CDK4/6 |
Neuroscience | Brexpiprazole, Vortioxetine | N1-Aryl, N2-Linker-heterocycle | 5-HT/DA receptors |
Antivirals | Dolutegravir, Fostemsavir | Piperazine fused with pyrimidones | HIV integrase/attachment |
Analgesia | Compounds from Table 2 | Chiral C2/C3 alkyl substitutions | CaVα2δ-1 subunit |
Piperazine’s versatility stems from facile N-functionalization via Buchwald-Hartwig amination, reductive amination, or nucleophilic substitution, enabling rapid library synthesis for SAR studies [7] [8].
Chiral centers in piperazine derivatives dictate stereoselective binding to biomacromolecules. The (S)-enantiomer of the dopaminergic agonist PF592,379 exhibits 50-fold greater D3R affinity than its (R)-counterpart due to optimal interaction with Asp110 in the orthosteric binding site [6]. Similarly, in antimalarial arylpiperazines, the (S)-configuration of 1-(4-fluoronaphthyl)-3-piperazinylpropan-1-ol achieves 5-fold lower IC50 (0.5 μM) against Plasmodium falciparum versus the (R)-enantiomer, attributed to complementary hydrogen bonding with plasmepsin II’s catalytic aspartates [10].
Conformational rigidity via cyclopropyl linkers—as in D3R-selective agonists—enhances enantiomeric discrimination by restricting rotational freedom. The trans-cyclopropyl-(S)-enantiomer in D3R ligands achieves >100-fold selectivity over D2R by accessing a secondary binding pocket unreachable by the (R)-form [6]. Computational docking reveals chiral-induced steric clashes: in σ1R antagonists, (S)-methylpiperazine derivatives exhibit 420-fold lower affinity than (R)-isomers due to van der Waals repulsions with Ile172 [5].
Table 2: Impact of Chirality on Pharmacological Profiles
Compound Class | Eutomer (Configuration) | Distomer (Configuration) | Selectivity Ratio | Target |
---|---|---|---|---|
Dopamine D3R agonists | (2S,5S)-derivative | (2R,5R) | >100-fold | D3R vs. D2R |
Antimalarials | (S)-1-(4-Fluoronaphthyl) | (R)-isomer | 5-fold | Plasmepsin II |
CaVα2δ-1 ligands | (R)-Quinazolinone | (S)-isomer | 363-fold | CaVα2δ-1 vs. CaVα2δ-2 |
σ1R antagonists | (R)-Piperidine derivative | (S)-isomer | 420-fold | σ1R |
(2S)-2-Piperazin-1-ylpropan-1-ol features a chiral hydroxymethyl group adjacent to the piperazine ring, enabling dual hydrogen bonding and protonation-dependent solubility (log P ~0.5). Its stereochemistry prevents symmetrical binding modes, conferring target specificity [9].
The (S)-configuration positions the hydroxyl group axially in piperazine’s chair conformation, facilitating hydrogen bonds with Asp188 in CaVα2δ-1 and Tyr135 in σ1R. N-methylation of piperazine further modulates selectivity: 3,5-dimethylpiperazine derivatives enhance CaVα2δ-1 binding (Ki = 8 nM) by filling a hydrophobic subpocket, while reducing σ2R affinity 6-fold [5] [9]. In kinase inhibitors, the scaffold’s hydroxyl serves as a hinge-binding motif, replacing adenine in CDK4/6 inhibitors like abemaciclib [7].
(2S)-2-Piperazin-1-ylpropan-1-ol serves as a synthon for:
Table 3: Applications of (2S)-2-Piperazin-1-ylpropan-1-ol Derivatives
Therapeutic Area | Derivative Structure | Key Modification | Potency (Ki/IC50) |
---|---|---|---|
Neuropathic pain | Pyrido[4,3-d]pyrimidinone (16RR) | trans-3,5-Dimethylpiperazine | 8 nM (CaVα2δ-1) |
Antimalarial | 1-(4-Fluoronaphthyl)propanol | 4-Nitro-2-CF3-phenyl | 0.5 μM (Plasmodium) |
Antipsychotic | Cariprazine analogs | Diarylpiperazine linkage | 0.7 nM (D3R) |
These features establish (2S)-2-piperazin-1-ylpropan-1-ol as a versatile scaffold for refining target engagement and ADMET profiles in CNS and antiparasitic therapeutics.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3